Ethyl 3-oxo-4-(pyridin-4-yl)butanoate
Overview
Description
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanoic acid, featuring a pyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(pyridin-4-yl)butanoic acid.
Reduction: Formation of ethyl 3-hydroxy-4-(pyridin-4-yl)butanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-4-(pyridin-3-yl)butanoate
- Ethyl 3-oxo-4-(pyridin-2-yl)butanoate
- Ethyl 4-oxo-4-(pyridin-3-yl)butanoate
Uniqueness
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can result in distinct physicochemical properties and biological activities compared to its isomers .
Properties
CAS No. |
244638-98-0 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3-oxo-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)7-9-3-5-12-6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
LOJMPRLFJDIJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=NC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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